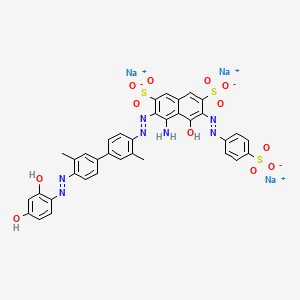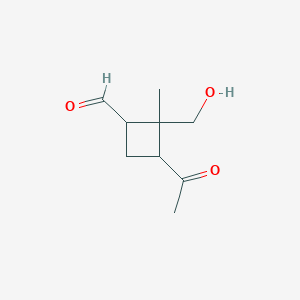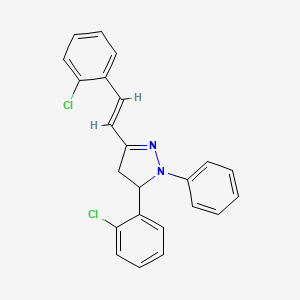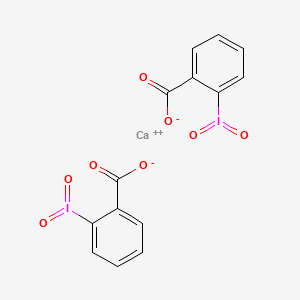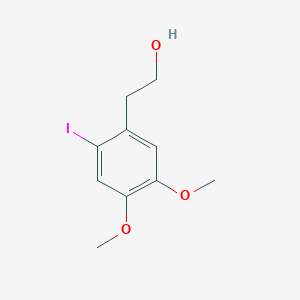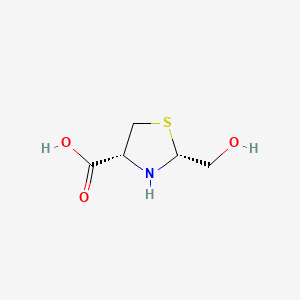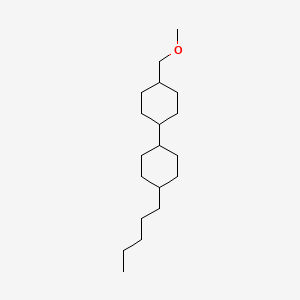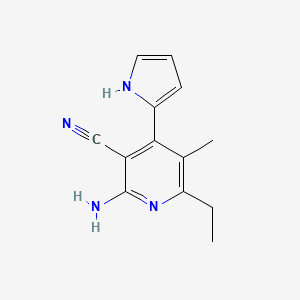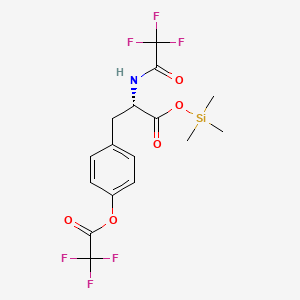
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is a specialized chemical compound used in various scientific and industrial applications. It is known for its unique properties, which make it valuable in fields such as organic synthesis, analytical chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester typically involves the reaction of L-tyrosine with trifluoroacetic anhydride and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The process can be summarized as follows:
- The reaction is allowed to proceed at room temperature for several hours.
- The product is purified using standard techniques such as column chromatography.
L-Tyrosine: is dissolved in an anhydrous solvent such as dichloromethane.
Trifluoroacetic anhydride: is added dropwise to the solution while maintaining a low temperature.
Trimethylsilyl chloride: is then added to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetylated tyrosine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester involves its ability to act as a silylating agent. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The trifluoroacetyl group provides stability and increases the compound’s solubility in organic solvents. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N,O-Bis(trimethylsilyl)acetamide
- N,O-Bis(trimethylsilyl)benzamide
Uniqueness
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is unique due to its combination of trifluoroacetyl and trimethylsilyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced solubility and reactivity, making it a valuable reagent in both research and industrial settings.
Propiedades
Fórmula molecular |
C16H17F6NO5Si |
|---|---|
Peso molecular |
445.38 g/mol |
Nombre IUPAC |
trimethylsilyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[4-(2,2,2-trifluoroacetyl)oxyphenyl]propanoate |
InChI |
InChI=1S/C16H17F6NO5Si/c1-29(2,3)28-12(24)11(23-13(25)15(17,18)19)8-9-4-6-10(7-5-9)27-14(26)16(20,21)22/h4-7,11H,8H2,1-3H3,(H,23,25)/t11-/m0/s1 |
Clave InChI |
VHSNWYDUWJNFEE-NSHDSACASA-N |
SMILES isomérico |
C[Si](C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
SMILES canónico |
C[Si](C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



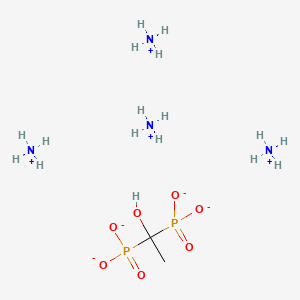

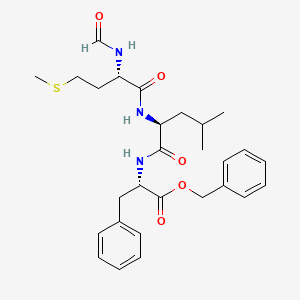
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
